1-(1-Ethoxyethoxy)-4-fluoronaphthalene
Description
1-(1-Ethoxyethoxy)-4-fluoronaphthalene is a fluorinated naphthalene derivative characterized by a 1-ethoxyethoxy substituent at the 1-position and a fluorine atom at the 4-position of the naphthalene ring. The compound’s molecular formula is C₁₄H₁₅FO₂ (molecular weight: 234.26 g/mol), with a structure that combines the lipophilic naphthalene core with polar functional groups (ethoxyethoxy and fluorine). This hybrid nature makes it a candidate for applications in organic synthesis, pharmaceuticals, and materials science, where tailored solubility and electronic properties are critical .
The ethoxyethoxy group (-OCH₂CH₂O-) is a bifunctional ether that can act as a protecting group for alcohols or as a solubilizing moiety. Fluorine’s electronegativity enhances the compound’s stability and influences its reactivity, particularly in electrophilic substitution reactions .
Properties
Molecular Formula |
C₁₄H₁₅FO₂ |
|---|---|
Molecular Weight |
234.27 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1-Ethoxyethoxy)-4-fluoronaphthalene with structurally related naphthalene and benzene derivatives:
Structural and Functional Differences
- Substituent Effects: The ethoxyethoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to simpler ethers like 1-Ethoxynaphthalene . In contrast, the nitro group in 1-Methoxy-4-nitronaphthalene strongly deactivates the ring, limiting further substitution . Bromine in 1-Bromo-4-(1-ethoxyethoxy)benzene offers a reactive site for Suzuki or Ullmann couplings, whereas the trimethylsilyl group in 1-(Trimethylsilyl)-4-fluoronaphthalene provides steric bulk and silicon-specific reactivity .
Synthetic Utility :
Physicochemical Properties
- Boiling Points and Solubility: The ethoxyethoxy group increases boiling points compared to monosubstituted ethers (e.g., 1-Ethoxynaphthalene’s b.p. ~285°C vs. the target compound’s estimated b.p. >300°C) . Fluorine’s electronegativity marginally increases polarity, but the ethoxyethoxy chain dominates solubility, making the compound miscible in ethers and chlorinated solvents.
Stability :
- Acidic conditions may cleave the ethoxyethoxy group, similar to acetals . The trimethylsilyl derivative () is hydrolytically unstable in protic media, unlike the fluorine-substituted compound .
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